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Compound of Interest |

Compound Name: 1-Ethyl-6-methylcyclohexene
CAS No.: 72018-30-5
Cat. No.: B13809179

Get Quote

An In-Depth Technical Guide to the Isomers of Ethyl Methylcyclohexene

Introduction

Ethyl methylcyclohexene (CoHis, Molar Mass: approx. 124.22 g/mol ) is a cyclic alkene that
exists as a variety of structural and stereoisomers. The specific arrangement of the double
bond, the ethyl group, and the methyl group on the cyclohexene ring dictates the molecule's
physical, chemical, and spectroscopic properties. For researchers, scientists, and professionals
in drug development, the precise identification and characterization of a specific isomer are
critical, as subtle structural differences can lead to significant variations in reactivity, biological
activity, and final product characteristics. This technical guide provides a comprehensive
overview of the isomers of ethyl methylcyclohexene, including their classification, available
physical data, and detailed experimental protocols for their synthesis and analysis.

Positional Isomerism

Positional isomers of ethyl methylcyclohexene are determined by the location of the double
bond and the two alkyl substituents on the cyclohexene ring. The primary endocyclic isomers
are listed below. It is important to note that while a structure like "1-ethyl-6-
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methylcyclohexene" might be drawn, IUPAC nomenclature rules would designate it as the
lower-numbered 1-ethyl-2-methylcyclohexene.[1]

Isomer Name IUPAC Name Chirality
1-Ethyl-2-methylcyclohex-1- )

1-Ethyl-2-methylcyclohexene Achiral
ene

1-Ethyl-3-methylcyclohex-1- )
1-Ethyl-3-methylcyclohexene Chiral (2 stereocenters)
ene

1-Ethyl-4-methylcyclohex-1- ]
1-Ethyl-4-methylcyclohexene Chiral (1 stereocenter)
ene

3-Ethyl-1-methylcyclohex-1- ]
3-Ethyl-1-methylcyclohexene Chiral (1 stereocenter)
ene

4-Ethyl-1-methylcyclohex-1- ]
4-Ethyl-1-methylcyclohexene Chiral (1 stereocenter)
ene

5-Ethyl-1-methylcyclohex-1- )
5-Ethyl-1-methylcyclohexene Chiral (2 stereocenters)
ene

Stereoisomerism

Several positional isomers of ethyl methylcyclohexene possess one or more stereocenters
(chiral carbons), leading to the existence of stereoisomers (enantiomers and diastereomers).

o Isomers with one stereocenter: 1-Ethyl-4-methylcyclohexene, 3-ethyl-1-methylcyclohexene,
and 4-ethyl-1-methylcyclohexene each have one chiral carbon.[2][3] Therefore, each of
these can exist as a pair of enantiomers (R and S).

» Isomers with two stereocenters: 1-Ethyl-3-methylcyclohexene and 5-ethyl-1-
methylcyclohexene each have two stereocenters. This allows for a maximum of four
stereoisomers (22, where n=2). These isomers will exist as two pairs of enantiomers, with the
relationship between non-enantiomeric pairs being diastereomeric (e.g., cis/trans isomers).

Quantitative Data Summary
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The following table summarizes available physical property data for various ethyl
methylcyclohexene isomers. Much of the publicly available data is computed, with experimental
data being less common for specific isomers.

| CAS Boiling Density Refractive Data
somer
Number Point (°C) (g/lcm?3) Index Source
1-Ethyl-2-
Data Not Data Not Data Not
methylcycloh 19780-54-2 ] ] ) [4]
Available Available Available
exene
1-Ethyl-3-
methylcycloh 90769-66-7 151.65 0.8 1.445 Experimental
exene
1-Ethyl-4- )
Data Not Experimental[
methylcycloh 62088-36-2 149 ] 1.453
Available 5]
exene
3-Ethyl-1-
Data Not Data Not Data Not
methylcycloh N/A ) ) ) [6]
Available Available Available
exene
4-Ethyl-1-
Data Not Data Not Data Not
methylcycloh 56022-19-6 ) ] ] [2]
Available Available Available
exene

Note: Properties without a specific citation are often computed values from databases like
PubChem and should be treated as estimates.

Experimental Protocols
Protocol 1: Synthesis of Ethyl Methylcyclohexene
Isomers via Alcohol Dehydration

This protocol describes a general method for synthesizing a mixture of ethyl
methylcyclohexene isomers from a corresponding ethylmethylcyclohexanol precursor via an
acid-catalyzed E1 elimination.[7][8][9] ZaitseV's rule predicts that the most substituted (more
stable) alkene isomers will be the major products.
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Principle: An alcohol is protonated by a strong acid, converting the poor hydroxyl leaving group

into a good leaving group (water). Loss of water forms a carbocation intermediate, which can

then eliminate a proton from an adjacent carbon to form a double bond. Carbocation

rearrangements are possible and can lead to a mixture of isomers.[10]

Materials:

Ethylmethylcyclohexanol (e.g., 2-ethyl-1-methylcyclohexanol)

85% Phosphoric acid (Hz3POa4) or concentrated Sulfuric acid (H2SOa)

5% Sodium bicarbonate (NaHCOs) solution

Anhydrous sodium sulfate (Na2S0a)

Boiling chips

Round-bottom flask (50 mL)

Fractional distillation apparatus

Separatory funnel

Erlenmeyer flask

Procedure:

To a 50 mL round-bottom flask, add 10 mL of the chosen ethylmethylcyclohexanol precursor
and a few boiling chips.

Carefully add 5 mL of 85% phosphoric acid to the flask. Swirl gently to mix.

Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.
Use a chilled receiving flask.

Heat the mixture gently using a heating mantle. The alkene products are volatile and will co-
distill with water as they are formed.[7]
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o Continue the distillation until no more product is collected, keeping the distillation head
temperature below approximately 110°C to minimize distillation of the starting alcohol.

o Transfer the collected distillate to a separatory funnel. Two layers (aqueous and organic)
should be visible.

e Wash the organic layer by adding 15 mL of 5% NaHCOs solution to neutralize any residual
acid. Stopper the funnel, invert, and vent frequently. Shake and allow the layers to separate.
Drain and discard the lower aqueous layer.

» Drain the organic layer (the product mixture) into a clean, dry Erlenmeyer flask.

» Dry the product by adding a small amount of anhydrous Na2SOa4. Swirl the flask until the
liquid is clear.

Decant or filter the dried liquid into a pre-weighed vial for analysis.

Protocol 2: Isomer Analysis and Characterization

The product from the synthesis is a mixture of isomers. Gas Chromatography-Mass
Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential
for separation and identification.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC separates volatile compounds based on their boiling points and interaction with
the stationary phase. The mass spectrometer then fragments the eluted compounds, providing
a mass spectrum that serves as a molecular fingerprint for identification.

Instrumentation and Parameters:

e GC Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25
pum).

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

e Injector Temperature: 250°C.
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e Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to
200°C.

e MS Detector: Electron lonization (El) at 70 eV, scanning from m/z 40 to 300.
Procedure:

e Prepare a dilute sample by dissolving 10 uL of the product mixture in 1 mL of a volatile
solvent like hexane or dichloromethane.

e Inject 1 pL of the sample into the GC-MS.

e Analyze the resulting chromatogram to determine the number of components and their
relative abundance (from peak area).

e Analyze the mass spectrum of each peak to identify the isomers by comparing fragmentation
patterns with library data. All isomers will have a molecular ion (M*) peak at m/z 124.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: *H and 3C NMR spectroscopy provide detailed information about the chemical
environment of hydrogen and carbon atoms, respectively. The chemical shifts, signal
multiplicities, and integration are unique for each isomer, allowing for unambiguous structural
confirmation.[11][12]

Instrumentation:

e 300 MHz (or higher) NMR spectrometer.

» Deuterated chloroform (CDCls) as the solvent.
Procedure:

o Prepare the sample by dissolving ~20 mg of the product in ~0.7 mL of CDCIs in an NMR
tube.

e Acquire a H NMR spectrum. Key features to distinguish isomers include the number and
chemical shifts of olefinic protons (typically & 5.0-6.0 ppm) and the pattern of the methyl and
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ethyl signals.

¢ Acquire a proton-decoupled 3C NMR spectrum. The number of unique carbon signals is a
powerful tool. For example, a symmetric isomer will show fewer signals than an asymmetric
one. The chemical shifts of the sp? carbons (alkene carbons) are particularly diagnostic.[12]

Visualizations

The following diagrams illustrate the relationships between the isomers and a typical
experimental workflow.

1-Ethyl-3-methylcyclohexene

4-Ethyl-1-methylcyclohexene

1-Ethyl-4-methylcyclohexene

Ethyl Methylcyclohexene
Positional Isomers (C9H16)

5-Ethyl-1-methylcyclohexene

3-Ethyl-1-methylcyclohexene

1-Ethyl-2-methylcyclohexene

Click to download full resolution via product page

Caption: Positional isomers of ethyl methylcyclohexene.
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Caption: Experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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